molecular formula C9H8ClNO B13155282 4-Chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 1823355-08-3

4-Chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B13155282
CAS No.: 1823355-08-3
M. Wt: 181.62 g/mol
InChI Key: QCKVPCBDAXENKE-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-7,8-dihydroquinolin-5(6H)-one is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H8ClN and a molecular weight of approximately 181.62 g/mol. Its structure includes a chloro group at the 4-position and a carbonyl group at the 5(6H)-position, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating efficacy particularly against:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Shows inhibitory effects on certain fungal species.
  • Antitubercular Activity : Notably effective against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

Antiproliferative Effects

The compound has also been assessed for its antiproliferative effects on cancer cell lines. Studies have shown that it can inhibit the growth of various cancer cells, including:

  • HL-60 (leukemia)
  • Hep3B (hepatocellular carcinoma)
  • COLO 205 (colorectal cancer)

In vitro assays have reported IC50 values below 1 μM for several derivatives of quinoline compounds related to this compound, indicating potent activity against these cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells may contribute to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Studies have focused on understanding how structural modifications affect biological activity. For instance, the presence of the chloro substituent at the 4-position is crucial for enhancing antimicrobial potency. Comparisons with structurally similar compounds reveal that variations in substitution patterns significantly influence activity levels .

Compound NameCAS NumberSimilarity Index
3-Chloro-7,8-dihydroquinolin-5(6H)-one127724-75-80.72
2-Chloro-7,8-dihydroquinolin-5(6H)-one124467-36-30.70
6,7-Dichloroquinoline-5,8-dione6541-19-10.72

Case Studies and Clinical Implications

Recent studies have highlighted the potential of this compound in treating infections and cancers:

  • Tuberculosis Treatment : In preclinical models, this compound demonstrated significant antitubercular activity, suggesting its potential role as a new therapeutic agent against resistant strains .
  • Cancer Therapy : The antiproliferative effects observed in various cancer cell lines indicate that this compound could be developed into a novel anticancer drug with further optimization .

Properties

CAS No.

1823355-08-3

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C9H8ClNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h4-5H,1-3H2

InChI Key

QCKVPCBDAXENKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CC(=C2C(=O)C1)Cl

Origin of Product

United States

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